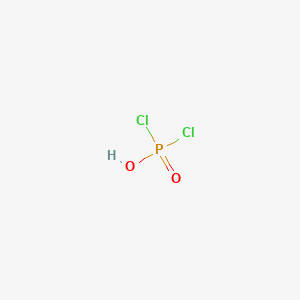

Phosphorodichloridic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphorodichloridic acid is a useful research compound. Its molecular formula is Cl2HO2P and its molecular weight is 134.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Phosphorodichloridic acid (HPO₂Cl₂) undergoes hydrolysis in aqueous solutions, a two-step process critical to its reactivity .

First-Step Hydrolysis

The initial reaction involves the conversion of HPO₂Cl₂ to phosphorochloridic acid (HPOCl₂):

HPO2Cl2+H2O→HPOCl2+HCl

This step occurs rapidly, with a half-life of approximately 0.01 seconds under neutral conditions .

Second-Step Hydrolysis

The intermediate HPOCl₂ further hydrolyzes to phosphoric acid (H₃PO₄):

HPOCl2+H2O→H3PO4+HCl

This secondary reaction is slower, with a half-life of ~250 seconds . The rate is influenced by pH and nucleophilic catalysis, particularly under acidic conditions .

Key Mechanistic Insights

-

Nucleophilic Catalysis : Water molecules directly attack the electrophilic phosphorus center, accelerating the reaction .

-

Intermediates : The formation of HPOCl₂ as a transient species is confirmed by ³¹P NMR spectroscopy .

Nucleophilic Substitution Reactions

This compound acts as a phosphorylating agent, reacting with nucleophiles like alcohols, amines, and thiols .

Reaction with Alcohols

HPO2Cl2+ROH→ROPOCl2+HCl

This step is followed by elimination or substitution to form alkyl phosphates.

Reaction with Amines

HPO2Cl2+R2NH→R2NPOCl2+HCl

These reactions are central to synthesizing phosphoramidates, used in catalysis and drug design .

Reactivity Trends

-

Electrophilicity : Chlorine substituents enhance the phosphorus center’s electrophilicity, facilitating nucleophilic attack .

-

Steric Effects : Bulky nucleophiles slow reaction rates due to steric hindrance .

Redox Reactions

This compound exhibits redox activity, particularly under basic conditions:

4HPO2Cl2+12OH−→3HPO32−+PH3+6Cl−+9H2O

This reaction produces phosphoric acid and phosphine gas (PH₃), a highly toxic and flammable byproduct .

Phosphoramidate Formation

Phosphoramidates are synthesized via oxidative cross-coupling, with HPO₂Cl₂ as a key precursor . For example:

HPO2Cl2+R2NH→R2NPO OH 2+HCl

These compounds are used in catalytic asymmetric synthesis and antiviral drug design .

Enantioselective Catalysis

Chiral phosphoric acids derived from HPO₂Cl₂ catalyze reactions like the 2-aza-Cope rearrangement, achieving enantiomeric excesses >90% .

Reactivity Alerts

-

Water-Reactive : Rapid hydrolysis releases HCl, requiring controlled handling .

-

Air-Sensitive : Reacts with moisture in air, forming acidic byproducts .

Hazardous Reactivities

-

Reduction : Reacts with hydrides to form toxic phosphine gas .

-

Oxidation : Partial oxidation yields phosphorus oxides (e.g., P₂O₅) .

Data Table: Hydrolysis Kinetics

| Parameter | Value (25°C) |

|---|---|

| First-step rate (k₁) | 66 s⁻¹ |

| Second-step rate (k₂) | 3 × 10⁻³ s⁻¹ |

| Half-life (t₁/₂) | 0.01 s (k₁), 250 s (k₂) |

This compound’s reactivity is governed by its dual role as an electrophilic phosphorylating agent and a redox-active species. Its hydrolysis pathways and nucleophilic substitution reactions underpin its applications in organic synthesis and catalysis.

Propiedades

IUPAC Name |

dichlorophosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2HO2P/c1-5(2,3)4/h(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPKAWVFTPWPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2HO2P |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.88 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13779-49-2 |

Source

|

| Record name | Dichlorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOROPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52RI3NV68F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.